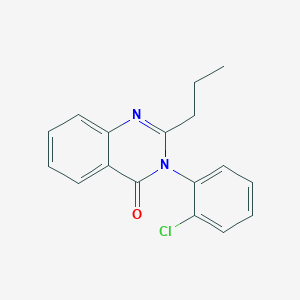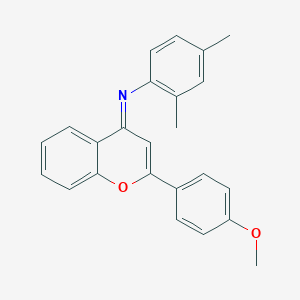
3-(2-Chlorophenyl)-2-propylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-propyl anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-2-propylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and analgesic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and analgesic activities. Additionally, it may interact with GABA receptors and TRPV1 channels, contributing to its overall pharmacological effects .
類似化合物との比較
Similar Compounds
- 3-(3-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-methyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-ethyl-3H-quinazolin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and pharmacokinetic properties. The chloro group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and potential therapeutic applications .
特性
分子式 |
C17H15ClN2O |
|---|---|
分子量 |
298.8g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O/c1-2-7-16-19-14-10-5-3-8-12(14)17(21)20(16)15-11-6-4-9-13(15)18/h3-6,8-11H,2,7H2,1H3 |
InChIキー |
AJZGITIKLUSJTM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methylene}-N-(4-fluorophenyl)amine](/img/structure/B377991.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B377992.png)
![1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-N-(2-methylphenyl)methanimine](/img/structure/B377993.png)

![{[2-(Benzoylamino)-3-(4-ethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B377995.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B377998.png)
![4-[(2,3-dimethoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B378000.png)
![N-(4-{[2-(1-naphthoyl)hydrazino]carbonyl}phenyl)-1-naphthamide](/img/structure/B378001.png)
![2,4-dichloro-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B378003.png)
![2-nitro-N-[3-({2-nitrobenzoyl}amino)-2,4,6-trimethylphenyl]benzamide](/img/structure/B378004.png)
![3-Phenyl-1-oxa-2-azaspiro[4.5]dec-2-en-4-one](/img/structure/B378005.png)
![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378009.png)
